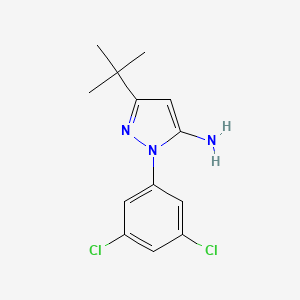
5-Terc-butil-2-(3,5-dicloro-fenil)-2H-pirazol-3-ilamina
Descripción general
Descripción
5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is a chemical compound with the molecular formula C13H15Cl2N3 and a molecular weight of 284.19 g/mol
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Industry: It is utilized in the manufacturing of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
Mode of Action
Without specific information, it’s difficult to say exactly how “5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine” interacts with its targets. The tert-butyl group and the 3,5-dichlorophenyl group could potentially influence the compound’s reactivity and binding affinity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine typically involves the following steps:
Bromination: The starting material, 5-tert-butyl-2H-pyrazol-3-ylamine, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Coupling Reaction: The brominated compound is then subjected to a coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the tert-butyl group.
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the nitro groups present in the compound.
Substitution: Substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as 5-tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-one.
Reduction Products: Reduction can produce 5-tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-amine.
Substitution Products: Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
Comparación Con Compuestos Similares
5-Tert-butyl-2-chloro-1,3-dinitrobenzene: This compound shares structural similarities but has different functional groups and properties.
5-Tert-butyl-2-(3,5-dibromophenyl)-2H-pyrazol-3-ylamine: This compound is similar but contains bromine atoms instead of chlorine.
Uniqueness: 5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is unique due to its specific combination of tert-butyl and dichlorophenyl groups, which confer distinct chemical and physical properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of 5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
5-tert-butyl-2-(3,5-dichlorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3/c1-13(2,3)11-7-12(16)18(17-11)10-5-8(14)4-9(15)6-10/h4-7H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKSMYRQUIFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672330 | |
| Record name | 3-tert-Butyl-1-(3,5-dichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-15-5 | |
| Record name | 3-tert-Butyl-1-(3,5-dichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


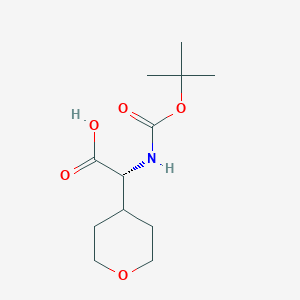
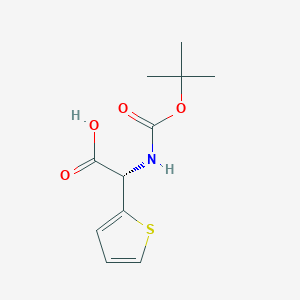
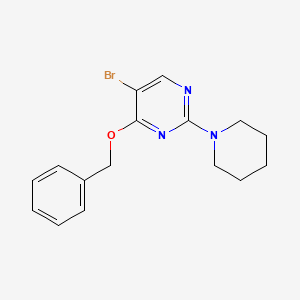
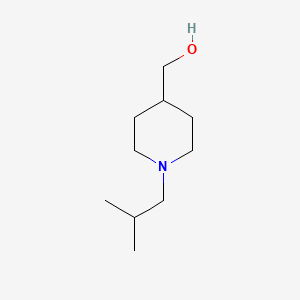
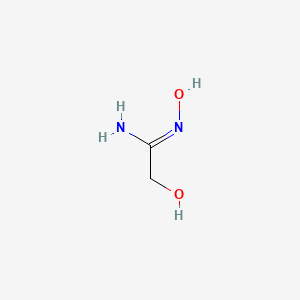
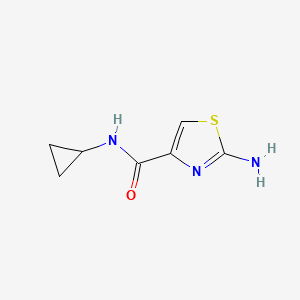
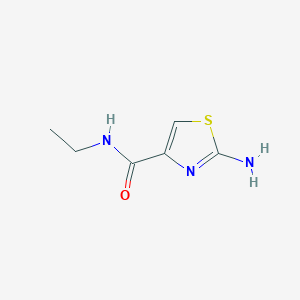
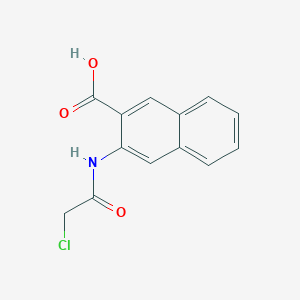

![Benzo[D]isoxazol-6-amine](/img/structure/B1520532.png)
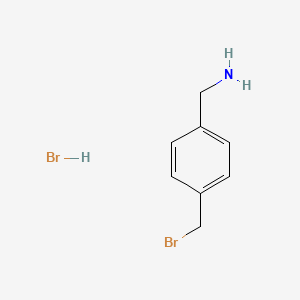
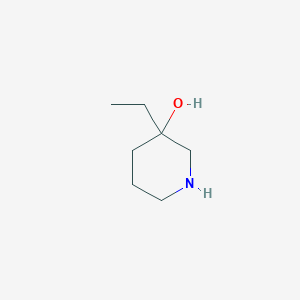

![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)
